molecular formula C9H7BrF2N2O B13444520 2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole

2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole

Cat. No.: B13444520
M. Wt: 277.07 g/mol
InChI Key: SDKJRXCOIRFONG-UHFFFAOYSA-N
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Description

2-[Bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a bromo-difluoromethyl (-CF₂Br) substituent at position 2 and a methoxy (-OCH₃) group at position 6 of the benzimidazole core. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The bromo-difluoromethyl group introduces both steric bulk and electron-withdrawing effects, which may enhance metabolic stability and binding affinity compared to simpler substituents.

Properties

Molecular Formula

C9H7BrF2N2O

Molecular Weight

277.07 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C9H7BrF2N2O/c1-15-5-2-3-6-7(4-5)14-8(13-6)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

SDKJRXCOIRFONG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole typically involves the introduction of the bromo(difluoro)methyl group onto a benzimidazole scaffold. One common method is the electrophilic aromatic substitution reaction, where a benzimidazole derivative is reacted with a bromo(difluoro)methylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromo(difluoro)methyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the bromo(difluoro)methyl group can yield different products with altered chemical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated or carboxylated products.

Scientific Research Applications

2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets. The bromo(difluoro)methyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Compound Name Position 2 Substituent Position 6 Substituent Key Properties Reference
Target Compound -CF₂Br -OCH₃ Enhanced metabolic stability due to CF₂Br; moderate solubility from -OCH₃.
5-Bromo-6-methoxy-1H-benzimidazole -H -OCH₃ Lacks the CF₂Br group, reducing steric hindrance and electronic effects. Lower molecular weight (227.06 g/mol).
2-Chloro-6-(difluoromethoxy)-1H-benzimidazole -Cl -OCF₂H Chlorine at position 2 is less bulky than CF₂Br; -OCF₂H increases lipophilicity compared to -OCH₃.
2-Bromo-5,6-dichloro-1H-benzimidazole -Br -Cl Dichloro substitution at positions 5/6 increases halogen bonding potential but reduces solubility. Bromine at position 2 enhances electrophilicity.

Functional Group Variations

  • 2-(4-Fluorophenyl)-6-methyl-1H-benzimidazole : Aromatic fluorophenyl group at position 2 enhances π-π stacking interactions, while the methyl group at position 6 increases lipophilicity (logP ≈ 3.2) .
  • Fluorine at position 4 enhances metabolic stability .
  • 4-Bromo-2-(5-bromothiophen-2-yl)-1H-benzimidazole : Thiophene substituent introduces sulfur-based interactions (e.g., hydrogen bonding) and alters electronic properties (λmax ≈ 290 nm in UV-Vis) .

Pharmacological and Physicochemical Insights

  • Bioactivity : Benzimidazoles with halogen substituents (e.g., -Br, -Cl) often exhibit antiviral, antifungal, or anticancer properties. The CF₂Br group in the target compound may act as a protease inhibitor due to its electrophilic nature .
  • Solubility and logP : The methoxy group in the target compound improves aqueous solubility (predicted logP ≈ 2.8) compared to dichloro derivatives (logP > 3.5) .
  • Safety : Halogenated benzimidazoles may pose toxicity risks (e.g., hepatotoxicity), as seen in structurally related compounds like 5,6-dibromo-2-chloro-1H-benzimidazole .

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